Human Renin Inhibition vs. Aliskiren
Ciprokiren demonstrates sub-nanomolar potency against human renin in a buffer system, with an IC50 of 0.07 nM, compared to aliskiren's reported IC50 of 0.6-1.5 nM [1]. This represents an 8.6- to 21.4-fold higher potency for Ciprokiren under similar buffer conditions, indicating a stronger binding affinity for the isolated enzyme. In human plasma, Ciprokiren's IC50 is 0.65 nM, whereas aliskiren's IC50 in plasma has been reported around 0.6 nM, showing comparable plasma potency [1]. This suggests that while Ciprokiren has superior intrinsic potency, protein binding or other plasma constituents may attenuate its activity to a level similar to that of aliskiren.
| Evidence Dimension | Inhibition of human renin (IC50) |
|---|---|
| Target Compound Data | Buffer: 0.07 nM; Plasma: 0.65 nM [1] |
| Comparator Or Baseline | Aliskiren: Buffer: 0.6-1.5 nM ; Plasma: ~0.6 nM |
| Quantified Difference | Ciprokiren is 8.6- to 21.4-fold more potent in buffer; plasma potency is comparable. |
| Conditions | In vitro assay at pH 7.4 [1] |
Why This Matters
The significantly higher intrinsic potency of Ciprokiren may be advantageous in experimental systems where minimal off-target effects are critical, despite similar plasma activity.
- [1] Fischli, W., Clozel, J. P., Breu, V., Buchmann, S., Mathews, S., Stadler, H., ... & Wostl, W. (1994). Ciprokiren (Ro 44-9375). A renin inhibitor with increasing effects on chronic treatment. *Hypertension*, 24(2), 163-169. View Source
